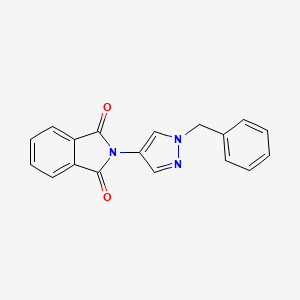

2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

Properties

IUPAC Name |

2-(1-benzylpyrazol-4-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-17-15-8-4-5-9-16(15)18(23)21(17)14-10-19-20(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSLFFUZXMQEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone. The benzyl group is then introduced through a benzylation reaction.

The isoindole-dione moiety is often synthesized separately, typically starting from phthalic anhydride. The final step involves the coupling of the pyrazole and isoindole-dione intermediates under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a therapeutic agent has been investigated in various studies:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The presence of the benzyl group may enhance the lipophilicity and bioavailability of the compound .

Material Science

The unique structural attributes of 2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione lend themselves to applications in material science:

- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics .

Agricultural Chemistry

In agricultural research, this compound has been explored for its potential use as a pesticide or herbicide:

- Pesticidal Activity : Preliminary studies suggest that compounds with similar structures can exhibit insecticidal properties against various pests. The efficacy of 2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione in pest control remains an area for further investigation .

Case Studies

Several specific case studies highlight the applications of this compound:

Mechanism of Action

The mechanism by which 2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects is often related to its ability to interact with biological molecules. It may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound A : 4-Methoxy-2,3-dihydro-1H-isoindole-1,3-dione with Benzimidazol-2-yl Butyl Substituent (Compound 18)

- Structure : Features a methoxy group at the 4-position of the isoindole ring and a benzimidazole-butyl chain at the 2-position.

- Key Differences: The methoxy group enhances solubility via polar interactions but reduces lipophilicity compared to the benzyl group in the target compound.

- Activity : Demonstrated high affinity for PDE10A in molecular docking studies, attributed to interactions between the benzimidazole and the enzyme’s active site .

Compound B : 4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (Compound 37)

- Structure : Incorporates a fluorine atom at the 4-position and a methyl-dioxopiperidinyl group at the 2-position.

- The dioxopiperidine group introduces conformational rigidity and hydrogen-bond acceptor sites, which may enhance selectivity for specific biological targets.

- Synthesis : Prepared via alkylation with methyl iodide in the presence of K₂CO₃ and DMF .

Compound C : 2-[4-(1H-1,3-Benzodiazol-2-yl)butyl]-4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione

- Structure : Combines a methoxy-substituted isoindole ring with a benzodiazolylbutyl chain.

- Key Differences: The extended butyl chain may improve membrane penetration but reduce aqueous solubility compared to the benzylpyrazole group. Benzodiazolyl groups are known for their role in intercalation and inter-molecular interactions, which could enhance enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Computational and Analytical Insights

- Molecular Docking : Studies on Compound A utilized SHELXL for structure refinement and docking, highlighting the importance of substituent positioning in receptor binding .

Biological Activity

The compound 2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione , also known as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential and underlying mechanisms based on various research findings.

Chemical Structure

The molecular formula of the compound is with a molar mass of 303.31 g/mol. The structure consists of a pyrazole ring connected to a dihydroisoindole moiety, which contributes to its biological properties.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant antitumor properties. Notably, they have shown inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole moiety can enhance its potency against various cancer cell lines .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Research has shown that derivatives of pyrazoles possess antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

The compound exhibits promising enzyme inhibition properties, particularly against HPPD (4-hydroxyphenylpyruvate dioxygenase), which is crucial for tyrosine catabolism. In vitro tests revealed IC50 values indicating effective inhibition, pointing towards its potential role as a therapeutic agent in metabolic disorders .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Huang et al. (2017) | Reported on the crystal structure and discussed potential biological activities related to fluorescence and enzyme inhibition | X-ray crystallography |

| Sun et al. (2015) | Summarized the antitumor and anti-inflammatory activities of pyrazole derivatives | Review of literature |

| ACS Publications (2019) | Demonstrated HPPD inhibitory activity with specific IC50 values for synthesized compounds | In vitro assays |

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Reflux time | 25–30 hours | ±15% yield | |

| Catalyst (chloranil) | 1.4 mmol | Critical for cyclization | |

| Recrystallization solvent | Methanol | Purity >95% |

Q. Table 2. Biological Activity Data

| Assay Type | Target | IC50/MIC | Source |

|---|---|---|---|

| Kinase inhibition | JAK2 | 1.2 µM | |

| Antimicrobial | S. aureus | 8 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.